Pericosine B was first isolated from marine organisms, particularly from the genus Corynebacterium. The classification of pericosine B falls under the broader category of carbasugars, which are structurally similar to carbohydrates but differ in their oxygen content. Carbasugars are significant in medicinal chemistry due to their ability to mimic natural sugars while exhibiting unique biological activities.
The synthesis of pericosine B has been explored through various synthetic routes. The most notable total synthesis was reported by Donohoe et al. in 1998, which utilized a hydrogen-bond-directed dihydroxylation method with osmium tetroxide. This method involved several key steps:
Other synthetic approaches have included asymmetric Diels-Alder reactions and tandem reactions involving seleno-Michael additions, showcasing the versatility in synthetic strategies employed to obtain this compound .
Pericosine B has a complex molecular structure characterized by multiple stereocenters. Its molecular formula is , and it features a distinctive bicyclic framework typical of carbasugars. The stereochemical configuration is crucial for its biological activity, with specific configurations at the carbon centers influencing its interaction with biological targets.
Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry have been instrumental in elucidating the structure of pericosine B, confirming its identity through comparisons with natural samples .
Pericosine B participates in various chemical reactions that highlight its reactivity and potential utility in synthetic chemistry. Key reactions include:
The mechanism of action for pericosine B primarily involves its interaction with glycosidases and other enzymes within biological systems. Research indicates that pericosine B can inhibit specific glycosidases, which play crucial roles in carbohydrate metabolism. The inhibition mechanism may involve binding to the active site of these enzymes, thereby preventing substrate access and subsequent catalytic activity.
Studies have shown that pericosine B exhibits cytotoxic effects on cancer cell lines, suggesting that its mechanism may also involve apoptosis induction or disruption of cellular signaling pathways .
Pericosine B exhibits several notable physical and chemical properties:
Pericosine B has significant potential applications in scientific research:
Pericosine B (C₇H₁₁ClO₃) was first isolated in 1997 from the fungus Periconia byssoides OUPS-N133, found in the gastrointestinal tract of the sea hare Aplysia kurodai collected near Japanese coasts. Initial structural elucidation via NMR and MS revealed a chlorinated cyclohexene core with hydroxyl groups at C3, C4, and C5. However, the molecule’s severe torsional strain and conformational flexibility complicated absolute configuration determination. Early misassignments were resolved through total synthesis starting from (−)-quinic acid or (−)-shikimic acid, confirming the relative configuration as (3R,4R,5S,6S) [4] [9].
A critical breakthrough came from Donohoe’s 1998 synthesis, which utilized osmium tetroxide-mediated dihydroxylation to install the cis,cis-triol motif stereoselectively. Subsequent acetonide formation and NMR analysis revealed key nuclear Overhauser effect (NOE) correlations between H-3/H-5 and long-range couplings (H-2/H-6, H-4/H-6), validating the proposed stereochemistry [4]. Biological testing established its cytotoxicity against P388 murine leukemia cells (ED₅₀ = 4.0 μg/mL), though less potent than pericosine A (Table 1).
Table 1: Antitumor Activity of Pericosines Against P388 Leukemia Cells [4]
Compound | ED₅₀ (μg/mL) |
---|---|
Pericosine A | 0.1 |
Pericosine B | 4.0 |
Pericosine C | 10.5 |
Pericosine D | 3.0 |
Pericosine E | 15.5 |
Pericosine B occupies a central biosynthetic position within the pericosine family. It shares a polyketide-shikimate hybrid origin with other pericosines, likely derived from the cyclization of a C₇ precursor formed via the shikimate pathway. Isotopic labeling studies suggest pericosine B arises from enzymatic chlorination of a cyclohexadienediol intermediate, a step preceding late-stage diversification into pericosines A, C, and E [4] [9].
Structurally, pericosine B differs from pericosine A only in the oxidation state at C1: pericosine A features a ketone, while pericosine B has a hydroxyl group. This minor change drastically reduces antitumor potency (Table 1). Pericosine C, an enantiomeric mixture of pericosine B, exhibits diminished bioactivity (ED₅₀ = 10.5 μg/mL), highlighting the role of stereochemistry. Pericosine E, a carbadisaccharide, incorporates pericosine B as a building block via O-glycosidic linkage, expanding the family’s structural diversity [4] [9].
Table 2: Structural and Bioactive Comparison of Key Pericosines
Compound | Key Structural Features | Antitumor ED₅₀ (P388) | Glycosidase Inhibition |
---|---|---|---|
Pericosine A | C1 ketone, C6 chloride | 0.1 μg/mL | Moderate α-glucosidase inhibition |
Pericosine B | C1 hydroxyl, C6 chloride | 4.0 μg/mL | Weak inhibitor |
Pericosine C | Enantiomeric mixture of pericosine B | 10.5 μg/mL | Not reported |
Pericosine E | O-Linked carbadisaccharide of pericosine A + B | 15.5 μg/mL | Potent α-glucosidase inhibitor |
Carbasugars like pericosine B exhibit dual therapeutic relevance: as antitumor agents and glycosidase inhibitors. Their mechanism in oncology involves non-apoptotic cell death induction and overcoming multidrug resistance (MDR) in cancer cells. Pericosine B’s moderate cytotoxicity against P388, L1210, and HL-60 cell lines stems from its ability to disrupt protein kinase EGFR and topoisomerase II, though it is 40-fold less potent than pericosine A [4] [8].
In enzymology, pericosine B serves as a precursor for pericosine E analogs, which show selective α-glucosidase inhibition (IC₅₀ = 3.1 × 10⁻⁵ M for (+)-isomer). Structure-activity studies reveal that C6 halogenation is critical: replacing chlorine with methoxy abolishes >90% of activity due to lost hydrogen bonding with α-glucosidase residues (Val216, Glu277). Molecular docking confirms the chlorine atom forms key interactions absent in methoxylated analogs (Figure 1) [6] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1